4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
Description
4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a tertiary alcohol derivative featuring a benzenesulfonamide moiety substituted with a trifluoromethoxy group at the para position. Its molecular structure combines a polar sulfonamido group, a lipophilic trifluoromethoxy substituent, and a methoxy-bearing branched aliphatic chain. The compound’s synthesis likely involves the reaction of 4-methoxy-2-(trifluoromethoxy)benzyl bromide (CAS 886502-56-3, see ) with a suitable amine-bearing butanol precursor, leveraging nucleophilic substitution to form the sulfonamide linkage .
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(18,7-8-21-2)9-17-23(19,20)11-5-3-10(4-6-11)22-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBATCAFYQPNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent to introduce the butan-2-ol moiety.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Sulfonylurea vs. Sulfonamide Functionality
The target compound’s benzenesulfonamido group distinguishes it from sulfonylurea herbicides like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, ). While both classes contain sulfonamide-like linkages, sulfonylureas feature a urea bridge (-NH-C(O)-NH-) instead of a direct sulfonamide (-SO₂-NH-). This structural difference significantly impacts biological activity: sulfonylureas inhibit acetolactate synthase in plants, whereas sulfonamides are more commonly associated with enzyme inhibition in therapeutic contexts (e.g., carbonic anhydrase) .
Trifluoromethoxy vs. Methoxy Substituents
The trifluoromethoxy group in the target compound enhances electron-withdrawing effects and metabolic stability compared to simple methoxy groups. The trifluoromethoxy group’s strong electronegativity may also improve binding affinity in hydrophobic enzyme pockets .
Aliphatic Chain and Hydroxyl Group Positioning
Tertiary Alcohol vs. Primary Alcohol Derivatives
The tertiary alcohol in the target compound (butan-2-ol) contrasts with primary alcohols like 4-(3,4-bis(benzyloxy)phenyl)butan-1-ol (ATB1095 , ). Tertiary alcohols exhibit reduced hydrogen-bonding capacity and higher steric hindrance, which may limit solubility but enhance membrane permeability. ATB1095’s primary alcohol and benzyloxy substituents suggest a different pharmacokinetic profile, favoring solubility but requiring protection (e.g., prodrug strategies) for bioavailability .
Branched vs. Linear Chains
The branched aliphatic chain in the target compound differs from linear analogs like 3-methyl-2-buten-1-ol (CAS 556-82-1, ). Linear chains, as in 3-methyl-2-buten-1-ol, are more flexible but may lead to entropic penalties upon receptor interaction .
Aromatic Substituent Effects
Trifluoromethoxy vs. Nitro or Cyano Groups
The trifluoromethoxy group’s moderate electron-withdrawing effect contrasts with stronger electron-withdrawing groups like nitro (-NO₂) in 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol ( ). Nitro groups enhance electrophilicity and reactivity, making such compounds prone to reduction in biological systems. The trifluoromethoxy group offers a balance of stability and moderate electronic effects, suitable for prolonged activity .
Biological Activity
Chemical Structure and Properties
4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol features a complex structure characterized by:
- Methoxy group : Enhances solubility and biological activity.
- Trifluoromethoxy group : Imparts unique electronic properties that may influence interactions with biological targets.
- Benzenesulfonamide moiety : Known for its role in various pharmacological activities, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the benzenesulfonamide moiety in this compound suggests potential efficacy against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, crucial for bacterial proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is critical in the bacterial folate synthesis pathway. By inhibiting DHPS, the compound can effectively reduce bacterial growth and replication.
- Potential Anti-inflammatory Effects : Compounds with sulfonamide structures have been shown to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Cytotoxicity and Anticancer Potential
Emerging studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve:
- Induction of apoptosis in malignant cells.
- Inhibition of cell proliferation through cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine production |
Recent Research Insights
- Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound .
- Cytotoxic Studies : Research on structurally similar compounds indicated notable cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory properties of sulfonamide derivatives, showing promise in reducing inflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
